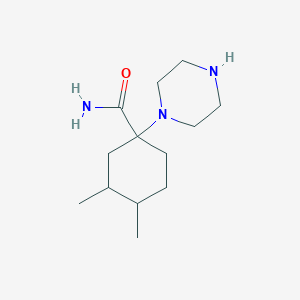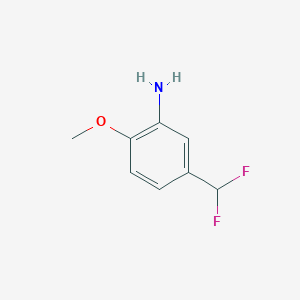
2-methyl-1-(5-propyl-1H-1,2,4-triazol-3-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-1-(5-propyl-1H-1,2,4-triazol-3-yl)propan-1-amine is a heterocyclic compound containing a triazole ring. Triazoles are known for their diverse biological activities and are commonly found in pharmaceuticals and agrochemicals. This compound’s unique structure makes it a valuable subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
. The choice of pathway and sequence of reagent introduction depend on the nucleophilicity of the amine. Microwave irradiation is often used to facilitate the reaction, leading to the formation of the desired triazole ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield. The reaction conditions are optimized to ensure the highest purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-1-(5-propyl-1H-1,2,4-triazol-3-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenated compounds, bases like sodium hydroxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-methyl-1-(5-propyl-1H-1,2,4-triazol-3-yl)propan-1-amine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-methyl-1-(5-propyl-1H-1,2,4-triazol-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, influencing various cellular processes . This compound’s unique structure allows it to interact with enzymes and proteins, potentially inhibiting or activating specific pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole: A basic triazole structure with similar biological activities.
3-amino-1,2,4-triazole: Known for its use in various pharmaceuticals and agrochemicals.
Fluconazole: A well-known antifungal agent containing a triazole ring.
Uniqueness
2-methyl-1-(5-propyl-1H-1,2,4-triazol-3-yl)propan-1-amine stands out due to its specific substitution pattern, which can lead to unique biological activities and chemical reactivity. Its propyl group and methyl substitution provide distinct properties compared to other triazole derivatives .
Propiedades
Fórmula molecular |
C9H18N4 |
|---|---|
Peso molecular |
182.27 g/mol |
Nombre IUPAC |
2-methyl-1-(5-propyl-1H-1,2,4-triazol-3-yl)propan-1-amine |
InChI |
InChI=1S/C9H18N4/c1-4-5-7-11-9(13-12-7)8(10)6(2)3/h6,8H,4-5,10H2,1-3H3,(H,11,12,13) |
Clave InChI |
RKYKQTDFQMHGHL-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NC(=NN1)C(C(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



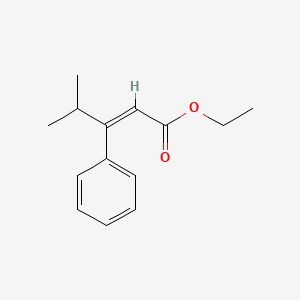

![3-((1h-Benzo[d]imidazol-2-yl)thio)propanal](/img/structure/B13638123.png)
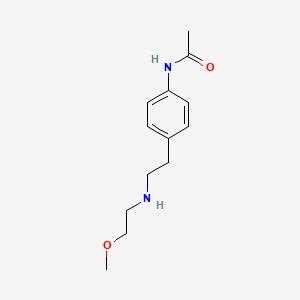
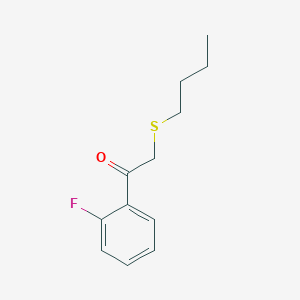
![(1R)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-ol](/img/structure/B13638136.png)
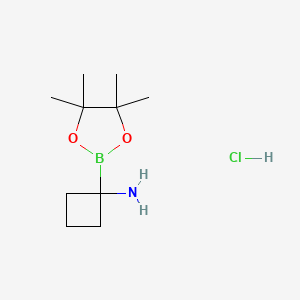

![1-(7-Azabicyclo[2.2.1]heptan-1-yl)ethanol](/img/structure/B13638151.png)
